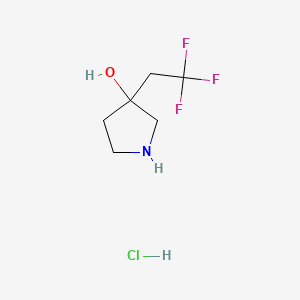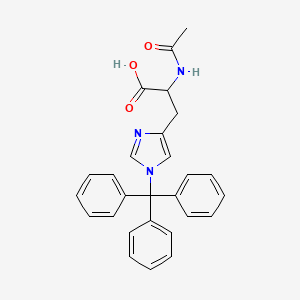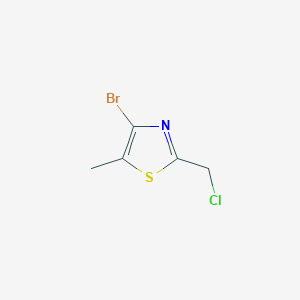
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a trifluoroethyl group attached to the third carbon and a hydroxyl group on the same carbon. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves several steps. One common method includes the reaction of N-benzyl pyrrolidone with trifluoroacetic acid, followed by hydrogenation to remove the benzyl protecting group . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagents used.
科学的研究の応用
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)pyrrolidine
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
- 3-(2,2,2-Trifluoroethyl)pyrrolidin-2-ol
Uniqueness
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is unique due to the presence of both a trifluoroethyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C6H11ClF3NO |
|---|---|
分子量 |
205.60 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5(11)1-2-10-4-5;/h10-11H,1-4H2;1H |
InChIキー |
ATKXYGYCEJSLDT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)
![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)


![tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901841.png)
![tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B13901846.png)
![Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-](/img/structure/B13901849.png)





